1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a trimethoxyphenyl group. Indole derivatives are known for their significant biological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Side Chain: The side chain can be introduced using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of the protecting group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the indole derivative with the pyrrolidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- 1H-Indole-3-carbaldehyde derivatives
Uniqueness
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C25H29N3O5 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H29N3O5/c1-15-5-6-20-19(9-15)16(13-26-20)7-8-28-14-17(10-23(28)29)25(30)27-18-11-21(31-2)24(33-4)22(12-18)32-3/h5-6,9,11-13,17,26H,7-8,10,14H2,1-4H3,(H,27,30) |
InChI Key |
WQDBIPMFTQZKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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